2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHTIWIGRVAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with benzyl chloride in the presence of a base, followed by cyclization with formamide or a similar reagent to form the thienopyrimidine core . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core or the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives, including 2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one.
- Case Study : A study evaluating various thieno[3,2-d]pyrimidine compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed promising results as a competitive inhibitor of TrmD, an enzyme involved in bacterial protein synthesis, indicating its potential as an antibacterial agent against pathogens like Mycobacterium tuberculosis .
Anticancer Properties
The compound has also been investigated for its anticancer properties.
- Research Findings : In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Drug Design and Development
The unique structure of this compound makes it a valuable scaffold for drug design.
- Docking Studies : Computational studies have been conducted to explore the binding affinity of this compound with various biological targets. These studies suggest that modifications to the benzylsulfanyl group could enhance its bioactivity and selectivity .
Synthesis of Novel Derivatives
The synthesis of novel derivatives based on this compound has been explored to improve pharmacological profiles.
- Synthesis Methodology : A typical synthesis involves reacting appropriate precursors under controlled conditions to yield various substituted thieno[3,2-d]pyrimidines. For example, reactions involving o-phenylenediamine have yielded compounds with enhanced activity .
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Activity Against Gram+ | Activity Against Gram- | Notes |
|---|---|---|---|
| 2-(Benzylsulfanyl)-3-methyl... | Yes | Yes | Inhibits TrmD |
| Other Derivative A | Yes | No | Moderate activity |
| Other Derivative B | No | Yes | High selectivity |
Table 2: Synthesis Conditions for Derivatives
| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Reaction with o-phenylenediamine | 130 | 2.5 | 83 |
| General method for thieno... | 80 | 1-2 | Varies |
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Molecular formula : C₁₅H₁₄N₂OS₂
- Functional groups: Thioether (benzylsulfanyl), methyl, and pyrimidinone.
- Applications : Structural analogs are explored as PDE7 inhibitors , anticancer agents , and kinase modulators.
Comparison with Similar Compounds
Substituent Variations at Position 2
The position 2 substituent significantly influences physicochemical and biological properties.
Key Findings :
- Benzylsulfanyl vs.
- Amino vs. Thioether: Amino substituents (e.g., cyclopentylamino, isopropylamino) show potent PDE7 inhibition, suggesting the importance of hydrogen bonding in enzyme interaction .
Substituent Variations at Position 3
The methyl group at position 3 is critical for stability and conformational rigidity.
Key Findings :
Substituent Variations at Position 6
Modifications at position 6 are common in anticancer and anti-inflammatory agents.
Key Findings :
Biologische Aktivität
2-(Benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features include a fused thieno[3,2-d]pyrimidine core, which is associated with various biological effects.
- Molecular Formula : C14H12N2OS2
- CAS Number : 338779-09-2
- Physical Properties :
- Density: Approximately 1.4 g/cm³
- Boiling Point: ~460.9 °C at 760 mmHg
Enzyme Inhibition
One of the notable mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. For instance, it has been shown to inhibit cytochrome bd oxidase, an enzyme crucial for the respiratory chain in Mycobacterium tuberculosis . This inhibition can disrupt cellular respiration in pathogenic bacteria, thereby presenting a potential therapeutic avenue for treating tuberculosis.
Cellular Effects
The compound influences various cellular processes:
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways .
- Cell Signaling and Gene Expression : It affects cell signaling pathways and gene expression, which may contribute to its anticancer properties.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines with promising results, showing potential for further development as an anticancer agent .
Antimicrobial Activity
The compound also shows antimicrobial properties, particularly against gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial metabolic pathways through enzyme inhibition .
Research Findings and Case Studies
Synthetic Routes
The synthesis of this compound typically involves:
- Cyclization of Precursors : Starting from 2-aminothiophene-3-carboxylic acid reacted with benzyl chloride under basic conditions.
- Final Cyclization : Using formamide or similar reagents to form the thienopyrimidine core.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from thiophene or pyrimidine precursors. For example, thieno[3,2-d]pyrimidin-4(3H)-one scaffolds can be chlorinated using POCl₃ in toluene with triethylamine to introduce reactive sites for subsequent functionalization (e.g., sulfanyl groups via nucleophilic substitution) . Key steps include refluxing intermediates in formamide for cyclization and optimizing reaction times (e.g., 3–20 hours) to improve yields (60–85%) . Characterization relies on melting points, IR, ¹H/¹³C NMR, and HRMS for structural confirmation .
Q. How are spectroscopic techniques applied to characterize this compound?
- Methodological Answer :
- ¹H NMR : Signals for methyl groups (δ ~1.4–2.3 ppm) and aromatic protons (δ ~6.0–8.8 ppm) confirm substitution patterns. For example, tert-butylamino protons appear as singlets at δ ~1.4 ppm .
- ¹³C NMR : Carbonyl groups (C=O) resonate at δ ~160–170 ppm, while thieno-pyrimidine carbons appear at δ ~110–160 ppm .
- HRMS : Used to verify molecular ion peaks (e.g., [M+H]⁺) with deviations <1 ppm from calculated values .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions enhance functionalization of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold?
- Methodological Answer : Pd catalysis enables C–C and C–N bond formation for introducing aryl/alkynyl groups. For instance:
- Sonogashira Coupling : 6-Bromo derivatives react with terminal alkynes (e.g., ethynylbenzene) under Pd(PPh₃)₂Cl₂ catalysis to yield alkynyl-substituted analogs (85% yield) .
- Buchwald-Hartwig Amination : Tert-butylamine reacts with brominated intermediates using Pd(OAc)₂/Xantphos to install amino groups (19–32% yield) .
- Optimization : Use polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (80–100°C) to improve reaction efficiency .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on activity. For example, 4-methoxybenzyl derivatives show lower cytotoxicity than chlorophenyl analogs in enzyme inhibition assays .
- Dose-Response Studies : Use in vitro models (e.g., Plasmodium falciparum assays) to determine IC₅₀ values and validate potency against reference drugs .
- Computational Modeling : Molecular docking (e.g., OpenEye Software) identifies key binding interactions, such as hydrogen bonding with PDE7 catalytic sites, to rationalize nanomolar inhibition .
Q. How are nitro group reductions optimized in the synthesis of aminophenyl derivatives?
- Methodological Answer : Nitro-to-amine reductions are achieved via Fe/AcOH systems. For example:
- Conditions : Stirring 6-nitrophenyl intermediates with Fe powder in acetic acid at 60–80°C for 15–20 minutes .
- Purification : Flash chromatography (DCM:MeOH gradients) isolates products with >95% purity. Yields range from 21–32%, influenced by steric hindrance .
Q. What role do computational methods play in designing thieno[3,2-d]pyrimidin-4(3H)-one-based inhibitors?
- Methodological Answer :
- Ligand Efficiency Optimization : Fragment-based design improves binding affinity while minimizing molecular weight. For PDE7 inhibitors, introducing cyclopentylamino groups at position 2 increases selectivity (IC₅₀ = 3 nM) .
- Docking Protocols : Use Fred Receptor and Omega2 software to predict binding poses in enzyme active sites (e.g., 17β-HSD2), prioritizing derivatives with π-π stacking and H-bond interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
